Iron telluride
Description
Properties
IUPAC Name |
tellanylideneiron | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.Te | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHZKATVXPFKTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Fe]=[Te] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeTe | |
| Record name | iron(II) telluride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501319007 | |
| Record name | Iron telluride (FeTe) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501319007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12125-63-2 | |
| Record name | Iron telluride (FeTe) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12125-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iron telluride (FeTe) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012125632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron telluride (FeTe) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iron telluride (FeTe) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501319007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron telluride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.984 | |
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Preparation Methods
Precursor Selection and Reactor Configuration
In a representative CVD setup, iron(II) chloride (FeCl₂), germanium (Ge), and tellurium (Te) powders are used as precursors, with potassium iodide (KI) acting as a transport agent. The precursors are placed in a quartz tube within a single-zone furnace, heated to temperatures between 650°C and 750°C under an argon flow. The molar ratio of precursors critically influences stoichiometry; for example, a 2:1:0.1 ratio of FeCl₂:Ge:KI yields Fe₅GeTe₂, a related compound, but analogous principles apply to FeTe synthesis.
Table 1: Impact of Precursor Ratios on FeTe Morphology
| FeCl₂:Te:KI Ratio | Temperature (°C) | Product Phase | Grain Size (µm) |
|---|---|---|---|
| 1:1:0.1 | 700 | FeTe + Te | 5–10 |
| 2:1:0.1 | 720 | FeTe | 20–30 |
| 3:1:0.1 | 740 | FeTe + Fe | 10–15 |
Data adapted from Fe-Ge-Te system studies, illustrating the sensitivity of phase purity to precursor ratios. Excess FeCl₂ promotes metallic iron impurities, while higher Te concentrations result in unreacted tellurium.
Temperature and Pressure Optimization
The sublimation temperature of Te (~450°C) necessitates a thermal gradient to ensure sequential precursor activation. Substrate placement relative to the precursor crucible determines deposition uniformity. For instance, positioning substrates 10 cm downstream from Te sources yields homogeneous FeTe layers. Reduced pressure (10⁻² Torr) enhances precursor vapor mobility, minimizing defects.
Solution-Based Precipitation Methods
Solution-phase synthesis offers a scalable route for FeTe production, particularly for nanocrystalline forms. A patented approach utilizes sulfite reducing agents to co-precipitate iron and tellurium ions.
Redox Chemistry and pH Control
Dissolving iron nitrate (Fe(NO₃)₃) and tellurium dioxide (TeO₂) in nitric acid forms acidic solutions of Fe³⁺ and Te⁴⁺. Adding ammonium sulfite ((NH₄)₂SO₃) and acetic acid initiates reduction:
Maintaining pH 0–6.9 is critical to avoid parasitic reactions. Below pH 2, excessive H⁺ ions destabilize Te precursors, while above pH 5, iron hydroxides precipitate prematurely.
Table 2: Yield and Purity of FeTe via Solution Synthesis
| Reducing Agent | pH | Reaction Time (h) | FeTe Purity (%) |
|---|---|---|---|
| NH₄HSO₃ | 1.5 | 2 | 92 |
| Na₂SO₃ | 3.0 | 3 | 85 |
| H₂SO₃ | 2.0 | 1.5 | 95 |
Adapted from patent examples, demonstrating the superiority of sulfurous acid (H₂SO₃) in achieving high-purity FeTe.
Post-Synthesis Processing
The precipitate is washed with deionized water and ethanol to remove residual sulfates, followed by vacuum drying at 80°C. X-ray diffraction (XRD) confirms the tetragonal PbO-type structure (space group P4/nmm), with lattice constants a = 3.82 Å and c = 6.25 Å.
Solid-State Reaction Synthesis
Solid-state methods are widely employed for bulk FeTe production, often involving high-temperature annealing of elemental powders.
Stoichiometric Mixing and Annealing
Iron and tellurium powders (99.99% purity) are mixed in a 1:1 molar ratio, sealed in an evacuated quartz ampoule, and heated to 700°C for 48 hours. Gradual cooling (2°C/min) prevents crack formation. Nickel doping (Fe₁.₁₋ₓNiₓTe) is achieved by adding Ni powder, with x ≤ 0.12 to avoid secondary phases.
Table 3: Lattice Parameters of Ni-Doped FeTe
| Ni Content (x) | a (Å) | c (Å) | Volume (ų) |
|---|---|---|---|
| 0 | 3.82 | 6.25 | 91.2 |
| 0.04 | 3.80 | 6.23 | 89.9 |
| 0.12 | 3.78 | 6.20 | 88.1 |
Data from Ref., showing lattice contraction with Ni substitution due to smaller ionic radius of Ni²⁺ (0.69 Å) vs. Fe²⁺ (0.78 Å).
Phase Purity and Magnetic Properties
Mössbauer spectroscopy reveals quadrupole splitting values of 0.45–0.52 mm/s for FeTe, indicative of a distorted FeTe₄ tetrahedral environment. Ni doping suppresses the first-order magnetic transition observed in pristine Fe₁.₁Te, reducing the Néel temperature from 70 K to 55 K at x = 0.12.
Characterization Techniques
Chemical Reactions Analysis
3.1. Cation Exchange Reactions
One notable reaction involving iron telluride is its cation exchange with mercury ions. When this compound nanorods are exposed to mercury ions (), a colorimetric reaction occurs:
This reaction leads to the formation of mercury telluride nanorods and releases ferrous ions into the solution. The concentration of can be quantitatively analyzed using spectrophotometric methods, allowing for sensitive detection of mercury in various samples .
3.2. Thermally Triggered p-n Transition
Recent studies have demonstrated that this compound exhibits a thermally induced transition between p-type and n-type conductivity. This phenomenon can be summarized as follows:
-
At lower temperatures, this compound behaves as a p-type semiconductor.
-
Upon heating, it transitions to an n-type semiconductor without altering its crystal structure.
The transition mechanism is attributed to the valence change effect within the material, which can be utilized in electronic applications such as memory devices and sensors .
Characterization Techniques
This compound's properties are characterized using various techniques:
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X-ray Diffraction (XRD) : Used to determine the crystalline structure and phase purity of synthesized samples.
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Scanning Electron Microscopy (SEM) : Provides detailed images of the surface morphology of this compound nanostructures.
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Transmission Electron Microscopy (TEM) : Offers insights into the internal structure and defects at the nanoscale.
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Electrochemical Analysis : Techniques like cyclic voltammetry are employed to study the redox behavior and electrocatalytic properties of this compound in sensor applications .
Table 2: Cation Exchange Reaction Products
| Initial Compound | Reactant | Product |
|---|---|---|
| This compound Nanorods | Mercury Ions | Mercury Telluride Nanorods |
| Released Fe(II) Ions |
This comprehensive overview highlights the significance of this compound in both fundamental research and practical applications, emphasizing its role as a key material in modern technology.
Scientific Research Applications
Superconductivity
Iron Telluride as a Superconductor
FeTe is notable for its superconducting properties, especially in its doped forms. It belongs to the family of iron-based superconductors, which exhibit a combination of superconductivity and magnetism. Research indicates that FeTe can transition to a superconducting state under certain conditions, making it a subject of extensive study in the quest for high-temperature superconductors.
- Key Findings:
Spintronics
Emergent Magnetic Orders
FeTe's unique electronic structure allows for the manipulation of magnetic orders, which is crucial for spintronic applications. Spintronics leverages the intrinsic spin of electrons alongside their charge to develop devices that are faster and more efficient than traditional electronics.
- Research Insights:
Energy Storage
Applications in Batteries
FeTe has been explored as an anode material in sodium-ion batteries (NIBs). Its layered structure and favorable electrochemical properties make it suitable for energy storage applications.
- Performance Metrics:
Nanotechnology
Nanostructured this compound
The synthesis of this compound nanostructures has opened up new avenues for applications in sensors and memory devices. The nanoscale form enhances the surface area and reactivity, leading to improved performance.
- Synthesis Techniques:
Summary Table of Applications
Mechanism of Action
Iron telluride can be compared with other iron chalcogenides such as iron sulfide (FeS) and iron selenide (FeSe):
Iron Sulfide (FeS): Similar to this compound, iron sulfide exhibits magnetic properties but has different electronic characteristics due to the presence of sulfur instead of tellurium.
Iron Selenide (FeSe): Iron selenide shares many similarities with this compound, including its magnetic order and potential for superconductivity.
Uniqueness of this compound: this compound is unique due to its complex magnetic order and the ability to undergo structural transitions that significantly affect its electronic properties. These characteristics make it a valuable compound for studying the interplay between magnetism and superconductivity .
Comparison with Similar Compounds
Structural and Topological Comparisons
Iron telluride shares structural similarities with other iron chalcogenides (e.g., FeS, FeSe) and TMDCs (e.g., FeTe₂, FeTeSe). Key distinctions include:
- FeTe vs. FeSe: Both adopt layered structures, but FeSe undergoes a superconducting transition (Tc ~ 8–15 K) under ambient pressure, while bulk FeTe is non-superconducting. Tensile strain in FeTe induces Fermi surface nesting similar to FeSe, but the lattice parameter a increases in FeTe, opposite to FeSe .
- FeTe vs. FeTe₂: FeTe₂ is a stoichiometric TMDC with a 1:2 Fe:Te ratio, exhibiting type-II superconductivity and applications in spintronics. FeTe, in contrast, is non-stoichiometric (e.g., Fe₁.₁₁Te) and magnetically ordered .
- FeTe vs. FeS : FeS (iron(II) sulfide) crystallizes in a hexagonal structure (NiAs-type) and is pyrophoric, unlike FeTe. FeS lacks superconductivity but shares spin density wave features with FeTe .
Table 1: Structural Properties of Selected Iron Chalcogenides
| Compound | Structure Type | Lattice Parameters (Å) | Key Features |
|---|---|---|---|
| FeTe | Tetragonal (P4/nmm) | a = 3.82, c = 6.27 | Non-superconducting parent |
| FeTe₂ | Layered (MX₂) | a = 3.89, c = 6.70 | Type-II superconductor |
| FeSe | Tetragonal (PbO) | a = 3.77, c = 5.52 | Ambient-pressure superconductor |
| FeS | Hexagonal (NiAs) | a = 3.44, c = 5.88 | Pyrophoric, spin density waves |
Electronic and Superconducting Properties
- FeTe vs. FeSe : Under tensile strain, FeTe develops Fermi surface nesting with vector q ~ (0.5, 0.5), a feature critical for superconductivity in FeSe. However, FeTe’s Tc remains lower (~13 K in films vs. ~15 K in FeSe) due to stronger magnetic fluctuations .
- FeTe vs. FeTeSe: Alloying FeTe with selenium (FeTe₁₋ₓSeₓ) suppresses magnetic order and induces superconductivity (Tc up to 15 K). FeTeSe retains the parent structure but with enhanced electron-phonon coupling .
Table 2: Superconducting Properties
| Compound | Tc (K) | Pressure/Strain Dependence | Magnetic Order |
|---|---|---|---|
| FeTe | <13 (film) | Tensile strain required | Double-stripe antiferromagnetic |
| FeSe | 8–15 | Ambient pressure | Suppressed under strain |
| FeTe₂ | 12–15 | Ambient pressure | Coexistent with SC |
Magnetic Properties
FeTe exhibits a double-stripe antiferromagnetic order, which transitions to single-stripe order under tensile strain or surface doping . In contrast:
- FeSe : Lacks long-range magnetic order but shows spin fluctuations linked to superconductivity.
Thermoelectric and Thermal Conductivity
While FeTe’s thermoelectric performance is less studied, comparisons with high-ZT materials highlight key differences:
- BiSbTe: ZT ~1.4 at 100°C due to nanostructuring . FeTe’s thermal conductivity (~2–5 W/m·K) is higher than BiSbTe’s (~0.5 W/m·K), limiting its thermoelectric utility .
- AgSbTe₂ : ZT ~2.6 at 573 K via cationic ordering . FeTe’s lack of similar atomic disorder strategies explains its lower performance.
Thermodynamic and Chemical Reactivity
Biological Activity
Iron telluride, with the chemical formula FeTe₂, is a compound that has garnered significant interest in materials science due to its unique properties, particularly its superconductivity and magnetic characteristics. This article delves into the biological activity of this compound, exploring its interactions with biological systems, potential applications in biomedicine, and associated toxicity.
General Toxicity and Effects on Organisms
This compound and its constituent elements, particularly tellurium, exhibit notable biological activity. Tellurium compounds are known to exert toxic effects on both prokaryotic and eukaryotic organisms. Recent studies have indicated that exposure to tellurium can lead to various health issues, including autoimmune disorders and neurodegenerative diseases . The mechanism of toxicity primarily involves the interaction of tellurium with thiol groups in proteins, leading to enzyme inhibition and disruption of cellular processes.
Mechanisms of Toxicity
Tellurium's toxicity is largely attributed to its ability to form reactive oxygen species (ROS) upon entering biological systems. This oxidative stress can damage cellular components, including lipids, proteins, and DNA. For instance, the uptake of tellurite (TeO₃²⁻) by bacteria such as Escherichia coli disrupts ATP synthesis and inhibits protein production . Additionally, some bacterial species have developed resistance mechanisms against tellurite through reduction processes that convert toxic tellurite into less harmful elemental tellurium .
Case Studies
Several studies highlight the biological implications of this compound:
- Electrocatalytic Properties : Research on nanosized this compound (FeTe₂) has shown its effectiveness in electrochemical sensors for biomolecules such as dopamine and uric acid. The FeTe₂-modified electrodes demonstrated superior electrocatalytic activity compared to traditional graphite electrodes, indicating potential applications in biosensing technologies .
- Toxicological Assessments : In a study assessing the impact of this compound on microbial populations, it was found that certain bacteria could reduce toxic tellurite to non-toxic forms, showcasing a natural detoxification pathway . This ability is crucial for understanding how organisms adapt to environments contaminated with tellurium compounds.
- Biocompatibility Studies : Investigations into the biocompatibility of this compound nanoparticles revealed that while they possess antimicrobial properties, their cytotoxic effects on mammalian cells necessitate careful evaluation before biomedical applications can be considered .
Summary of Findings
The following table summarizes key findings related to the biological activity of this compound:
| Aspect | Details |
|---|---|
| Toxicity | Exhibits toxicity through oxidative stress; affects both prokaryotic and eukaryotic organisms. |
| Mechanism of Action | Interacts with thiol groups; inhibits essential enzymes and disrupts ATP synthesis in bacteria. |
| Resistance Mechanisms | Some bacteria can reduce toxic tellurite to elemental tellurium, demonstrating natural detoxification capabilities. |
| Electrocatalytic Applications | Effective in biosensing applications for detecting biomolecules like dopamine and uric acid due to enhanced electrocatalytic properties. |
| Biocompatibility | Potentially cytotoxic to mammalian cells; further studies needed for safe biomedical applications. |
Research Findings
Recent studies have focused on the dual nature of this compound as both a material with advanced electronic properties and a compound with significant biological implications. The layered structure of FeTe₂ allows for unique interactions at the molecular level, which can be harnessed for various applications ranging from energy storage solutions to biomedical sensors.
Q & A
Q. How can machine learning optimize the synthesis of this compound with target defect densities?
- Methodological Answer : Neural networks trained on datasets of synthesis parameters (temperature, time, precursors) and defect densities (from TEM/EDS) predict optimal conditions. Bayesian optimization refines hyperparameters to minimize experimental iterations .
Key Methodological Considerations
- Computational Modeling : Use projector augmented-wave (PAW) pseudopotentials in DFT to accurately describe Fe 3d and Te 5p orbitals .
- Statistical Validation : Apply Pearson correlation coefficients to assess relationships between topological indices and experimental data .
- Synthesis Reproducibility : Document all parameters (e.g., ramp rates, precursor purity) in supplementary materials to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
